

Unveiling the Architecture of Piperazine Hexahydrate: A Crystallographic Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Piperazine hexahydrate

Cat. No.: B086462

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **piperazine hexahydrate** ($C_4H_{10}N_2 \cdot 6H_2O$), a compound of interest in pharmaceutical and materials science. Understanding its three-dimensional structure is crucial for predicting its physical and chemical properties, which in turn influences its application in drug formulation and development. This document summarizes the key crystallographic data, details the experimental protocols for its structure determination, and presents a logical workflow for such analyses.

Core Crystallographic Data

The crystal structure of **piperazine hexahydrate** was determined by single-crystal X-ray diffraction.^{[1][2][3]} The compound crystallizes in the monoclinic system, belonging to the space group $P2_1/n$.^{[1][2][3]} This arrangement describes the symmetry of the atomic positions within the crystal lattice. A summary of the crystallographic data is presented in Table 1. The bond lengths and angles within the piperazine molecule are within the expected ranges for similar organic compounds.^{[1][2]}

Table 1: Crystallographic Data for **Piperazine Hexahydrate**^{[1][2][3]}

Parameter	Value
Chemical Formula	C ₄ H ₁₀ N ₂ ·6H ₂ O
Molecular Weight	194.24 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	6.309 (± 0.002)
b (Å)	6.323 (± 0.002)
c (Å)	14.912 (± 0.005)
β (°)	94.96 (± 0.04)
Volume (Å ³)	592.5
Z	2
Density (calculated) (g/cm ³)	1.071
Density (measured) (g/cm ³)	1.096
Temperature	Room Temperature
Radiation	X-ray

The Hydrogen-Bonding Network: A Defining Feature

A critical aspect of the **piperazine hexahydrate** structure is the extensive network of hydrogen bonds. The water molecules form puckered layers composed of edge-sharing pentagons.^{[1][2][3]} These aqueous layers are then interconnected by hydrogen bonds to the nitrogen atoms of the piperazine molecules, creating a robust three-dimensional framework.^{[1][2][3]} The piperazine molecules, with their two opposing nitrogen atoms, act as bridges between adjacent water layers.^[1] The hydrogen atoms within the water layers are disordered, while those between the oxygen and nitrogen atoms are ordered.^{[1][2][3]} The O...O distances within the water pentagons are remarkably uniform, ranging from 2.770 Å to 2.781 Å.^[1]

Table 2: Selected Interatomic Distances (Å)^[1]

Bond/Interaction	Length (Å)
C-C	1.491
C-N	1.458
O...O	2.770 - 2.781

Experimental Protocols

The determination of the crystal structure of **piperazine hexahydrate** involves a series of well-defined experimental steps.

Crystal Growth and Preparation

Single crystals of **piperazine hexahydrate** suitable for X-ray diffraction can be grown by sublimation at room temperature or by recrystallization from an aqueous solution.[1] The resulting crystals are often pseudo-tetragonal and can be prone to twinning.[1][2][3] A suitable crystal is carefully selected and mounted on a goniometer head for data collection.

Density Measurement

The density of the crystals was determined using the flotation method in a mixture of carbon tetrachloride and benzene.[1] This experimental value is then compared with the density calculated from the crystallographic data.

Single-Crystal X-ray Diffraction Data Collection

A single crystal is mounted on a diffractometer equipped with an X-ray source (e.g., Mo K α or Cu K α radiation). The crystal is maintained at a constant temperature, in this case, room temperature, and rotated in the X-ray beam.[1] A detector records the positions and intensities of the diffracted X-ray beams. A complete dataset is collected by systematically rotating the crystal through a range of angles.

Data Reduction and Structure Solution

The raw diffraction data is processed to correct for experimental factors such as polarization and absorption. The corrected intensities are then used to determine the unit cell parameters

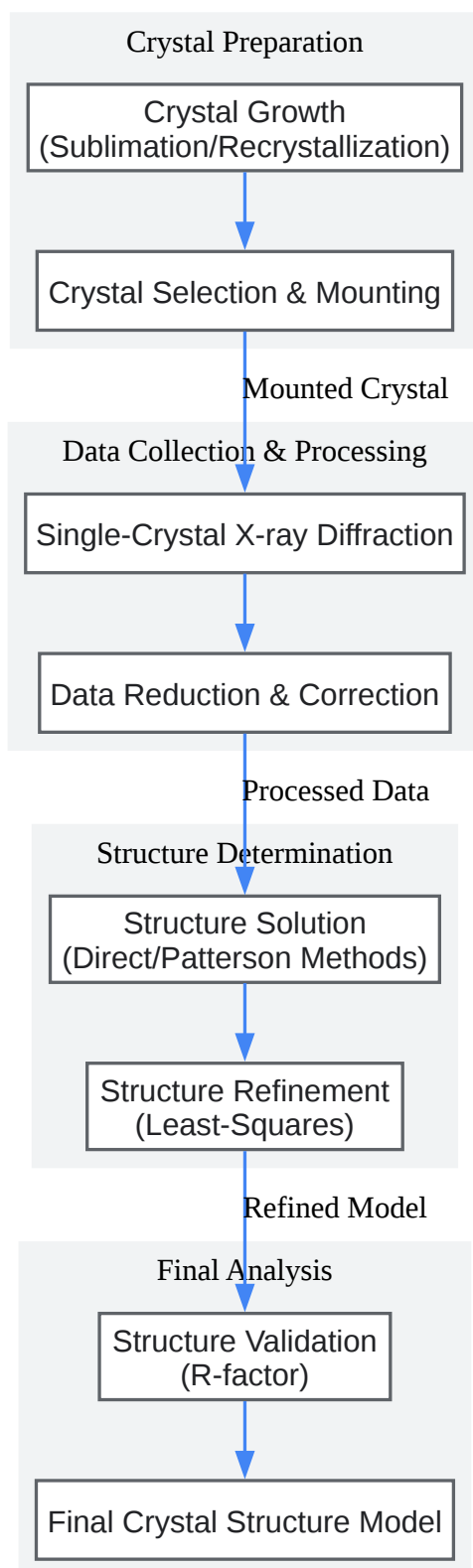
and the space group. The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.^[1]

Structure Refinement

The initial atomic model is refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor, which was 5.6% for the reported structure of **piperazine hexahydrate**.^[1]

Visualizing the Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from sample preparation to the final structural analysis.



[Click to download full resolution via product page](#)

Workflow for Crystal Structure Determination.

This comprehensive analysis of the crystal structure of **piperazine hexahydrate** provides foundational data for researchers in drug development and materials science. The detailed understanding of its solid-state architecture, particularly the intricate hydrogen-bonding network, is essential for predicting its behavior and for the rational design of new materials and pharmaceutical formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Structure of Piperazine Hexahydrate | CoLab [colab.ws]
- To cite this document: BenchChem. [Unveiling the Architecture of Piperazine Hexahydrate: A Crystallographic Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086462#crystal-structure-analysis-of-piperazine-hexahydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com